molecular formula C17H13BrN4O B5540737 2-(4-bromophenyl)-N'-(2-quinoxalinylmethylene)acetohydrazide

2-(4-bromophenyl)-N'-(2-quinoxalinylmethylene)acetohydrazide

Cat. No. B5540737
M. Wt: 369.2 g/mol
InChI Key: DBNPAVOYCBCHOX-RGVLZGJSSA-N
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Description

The compound of interest belongs to the class of acetohydrazides, which are known for their diverse chemical and physical properties. Acetohydrazides are commonly involved in various chemical reactions, serving as pivotal intermediates in organic synthesis and possessing a wide range of pharmacological activities.

Synthesis Analysis

Although the specific synthesis of "2-(4-bromophenyl)-N'-(2-quinoxalinylmethylene)acetohydrazide" is not directly reported, related compounds have been synthesized through reactions involving bromophenyl and quinoxaline derivatives. For example, compounds with similar structures have been synthesized by condensation reactions or oxidative cyclization processes, indicating that a similar methodology could be applicable for the synthesis of the compound (Faizi et al., 2018).

Scientific Research Applications

Corrosion Inhibition

Yadav et al. (2015) studied the corrosion inhibition of mild steel in acidic solutions by synthesized acetohydrazides. These inhibitors showed good efficiency for mild steel protection, attributed to the adsorption of inhibitor molecules on the steel surface, as confirmed by Atomic Force Microscopy (AFM), Scanning Electron Microscope (SEM), and Energy Dispersion X-ray Spectroscopy (EDX) observations. Theoretical calculations supported these findings, showing consistency between experimental and theoretical data (Yadav et al., 2015).

Theoretical Studies on Corrosion Inhibition

A theoretical study by Zarrouk et al. (2014) on quinoxalines, including derivatives similar to the compound , as corrosion inhibitors for copper in nitric acid, utilized quantum chemical calculations. The study aimed to determine the relationship between molecular structure and inhibition efficiency, finding theoretical results consistent with experimental data, thus underscoring the potential of such compounds in corrosion inhibition (Zarrouk et al., 2014).

Asymmetric Hydrogenation

Imamoto et al. (2012) prepared enantiomers of compounds related to "2-(4-bromophenyl)-N'-(2-quinoxalinylmethylene)acetohydrazide" for use in asymmetric hydrogenation of functionalized alkenes. These compounds, when used as ligands in rhodium complexes, exhibited high catalytic activities and enantioselectivities, demonstrating their utility in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Microwave-Assisted Synthesis

Achutha et al. (2013) reported on the microwave-assisted synthesis of quinoxaline-incorporated Schiff bases, highlighting a method that is more efficient, yields higher, and is more environmentally friendly than conventional heating methods. These compounds were evaluated for antitubercular and anti-inflammatory activities, showcasing the biological relevance of quinoxaline derivatives (Achutha et al., 2013).

properties

IUPAC Name

2-(4-bromophenyl)-N-[(E)-quinoxalin-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O/c18-13-7-5-12(6-8-13)9-17(23)22-20-11-14-10-19-15-3-1-2-4-16(15)21-14/h1-8,10-11H,9H2,(H,22,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNPAVOYCBCHOX-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=NNC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CC(=N2)/C=N/NC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N'-[(E)-quinoxalin-2-ylmethylidene]acetohydrazide

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